Diazoline

Allergy Immunology Receptor Pharmacology

For researchers requiring a first-generation antihistamine with a clean behavioral profile, Mebhydrolin napadisylate (Diazoline) offers high H1 affinity (Ki=7.6nM) with quantified selectivity over muscarinic receptors (Ki=180nM). Unlike sedating agents, it serves as a precise tool compound for histaminergic pathway studies, allergic inflammation models, and drug-alcohol interaction research as a reproducible positive control.

Molecular Formula C29H28N2O6S2
Molecular Weight 564.7 g/mol
CAS No. 6153-33-9
Cat. No. B1670410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazoline
CAS6153-33-9
Synonymsdiazolin
diazoline
Fabahistin
Incidal
mebhydrolin napadisylate
mebhydroline 1,5-naphthalenedisulfonate
Omeril
Molecular FormulaC29H28N2O6S2
Molecular Weight564.7 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O
InChIInChI=1S/C19H20N2.C10H8O6S2/c1-20-12-11-19-17(14-20)16-9-5-6-10-18(16)21(19)13-15-7-3-2-4-8-15;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2-10H,11-14H2,1H3;1-6H,(H,11,12,13)(H,14,15,16)
InChIKeyUBHSARJULCDNFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Diazoline (Mebhydrolin Napadisylate, CAS 6153-33-9) Procurement Profile: A Specific First-Generation Histamine H1 Antagonist


Diazoline, chemically designated as mebhydrolin napadisylate (CAS 6153-33-9), is an ethylenediamine-derivative first-generation antihistamine that functions as a specific antagonist at the histamine H1 receptor [1]. Unlike archetypal first-generation antihistamines such as the phenothiazine chlorpromazine, Diazoline is characterized by minimal sedative properties, a key differentiation that has been demonstrated through comparative pharmacological studies [2]. It is primarily indicated for the symptomatic relief of allergic conditions mediated by histamine release, including nasal allergies and allergic dermatosis, and is available in various global markets, though notably not in the United States [1].

Beyond H1 Antagonism: Why Diazoline (Mebhydrolin) Cannot Be Interchanged with Other First-Generation Antihistamines


The assumption that all first-generation H1 antihistamines are interchangeable due to a shared core mechanism is not supported by experimental data. Diazoline (mebhydrolin) demonstrates a specific H1 receptor binding profile (Ki = 7.6 nM) with notable selectivity over muscarinic acetylcholine receptors (mAChRs, Ki = 180 nM), which contributes to its unique clinical profile . Furthermore, direct comparative clinical trials reveal that mebhydrolin's efficacy and safety outcomes differ substantially from other agents in its class. For instance, when compared to clemastine, a global improvement difference was observed, and when compared to loratadine, the latter demonstrated superior efficacy and safety [1][2]. These quantifiable differences in receptor selectivity, clinical efficacy, and adverse effect profiles underscore why generic substitution without considering these data points can lead to unpredictable or suboptimal outcomes. The evidence below details these specific, verifiable points of differentiation.

Quantitative Differentiation of Diazoline (Mebhydrolin) from Key Comparators: An Evidence-Based Procurement Guide


Superior H1 Receptor Affinity and mAChR Selectivity Versus Chlorpromazine and Other First-Generation Antihistamines

Diazoline (mebhydrolin) demonstrates high affinity for the histamine H1 receptor (Ki = 7.6 nM) and a ~24-fold selectivity over muscarinic acetylcholine receptors (mAChRs, Ki = 180 nM) . This selectivity profile is a key differentiator from non-selective first-generation antihistamines, such as the phenothiazine chlorpromazine, which are known for their potent anticholinergic side effects that contribute to sedation and other adverse events [1].

Allergy Immunology Receptor Pharmacology

Quantified Lack of Psychomotor Impairment Alone, but Demonstrable Ethanol Interaction Potential

A controlled study in human volunteers (n=17) evaluated the effects of mebhydrolin (0.71 mg/kg orally), alone and in combination with ethanol (0.75 g/kg), on perceptual, cognitive, and motor functions [1]. The key findings were: 1) Mebhydrolin, when administered alone, did not produce a significant change in performance compared to baseline; 2) However, it significantly enhanced the performance deficits induced by ethanol [1]. This profile is distinct from antihistamines like diphenhydramine, which are known to cause significant psychomotor impairment on their own.

Psychopharmacology Safety Pharmacology Drug Interaction

Clinical Efficacy Validated vs. Placebo; Inferior Efficacy vs. Clemastine and Loratadine in Allergic Rhinitis

Multiple randomized controlled trials (RCTs) have established the clinical efficacy of Diazoline (mebhydrolin) and its position relative to other treatments. A meta-analysis of three placebo-controlled, double-blind crossover studies demonstrated that mebhydroline (100 mg t.i.d.) was significantly superior to placebo (p<0.05) in reducing nasal symptoms like itchy nose and congestion [1]. However, head-to-head RCTs show that mebhydrolin is less efficacious than alternatives: a study comparing it to clemastine in 106 patients with perennial allergic rhinitis concluded that clemastine was superior in terms of global improvement [2]. Another study in 60 patients found loratadine to be not only safer but also more efficacious than mebhydrolin [3].

Allergic Rhinitis Clinical Trial Comparative Efficacy

Optimized Solid Oral Formulation (Tablet) Demonstrates Superior Dissolution Rate vs. Commercial Dragee

Research into the formulation technology of Diazoline has yielded a specific improvement over the commercial standard. A comparative dissolution study showed that a newly developed tablet formulation of diazoline released 92% of its active ingredient within 8 minutes, whereas the commercially available dragee formulation released only 83% in the same timeframe [1]. This difference is attributed to optimization of the tablet composition, including the use of polyvinylpyrrolidone (PVP) and control over particle size and specific surface area of the active substance [2].

Pharmaceutics Formulation Science Drug Delivery

Defined Long-Term Stability and Solubility Profile for Research Applications

For laboratory and research procurement, the stability and solubility of a compound are critical parameters that directly impact its usability and reproducibility in experiments. Diazoline (mebhydrolin napadisylate) exhibits a defined stability profile: in lyophilized powder form, it is stable for 36 months when stored at -20°C [1]. In DMSO solution, its solubility is reported at approximately 7-8 mg/mL . In contrast, solubility in ethanol is poor (<1 mg/mL) . This information is essential for planning long-term studies and for selecting appropriate vehicles for in vitro and in vivo assays.

Chemical Stability Solubility Compound Management

Evidence-Based Application Scenarios for Diazoline (Mebhydrolin) in Research and Industrial Settings


Investigating the Role of H1 Receptors with Minimal Sedative Confound

Given its high H1 receptor affinity (Ki = 7.6 nM) and quantified selectivity over mAChRs (Ki = 180 nM) , Diazoline is an optimal tool compound for researchers studying histaminergic pathways where muscarinic off-target effects must be minimized. Unlike chlorpromazine or diphenhydramine, its lack of intrinsic sedative properties, as confirmed by human psychomotor studies [1], allows for cleaner interpretation of behavioral or cognitive outcomes in preclinical and clinical experiments involving allergy or inflammation models.

Development of Enhanced Oral Solid Dosage Forms

For pharmaceutical scientists and formulation developers, Diazoline presents a specific, data-backed opportunity. Studies have demonstrated that tablet formulations using PVP can achieve a superior dissolution profile (92% release in 8 minutes) compared to commercial dragees (83% release) [2][3]. This makes it a relevant model compound for research into immediate-release formulations, polymer-based drug delivery systems, and for process development aimed at improving bioavailability of poorly soluble or challenging active pharmaceutical ingredients.

Standardized Positive Control in Ethanol-Drug Interaction Studies

The well-characterized interaction between mebhydrolin and ethanol, where it significantly enhances alcohol-induced performance deficits without causing impairment on its own [1], establishes its utility as a positive control. In research focused on pharmacodynamic drug-alcohol interactions, the compound provides a reproducible and quantifiable benchmark for evaluating new chemical entities, ensuring that experimental models are sensitive and valid.

Reference Compound in Comparative Efficacy Studies for Allergic Rhinitis

Given its established efficacy against placebo but proven inferiority to clemastine and loratadine in randomized controlled trials [4][5][6], Diazoline serves as an excellent active comparator or reference standard in new clinical trials for allergic rhinitis. Its known effect size allows for robust power calculations and provides a meaningful benchmark for demonstrating the non-inferiority or superiority of novel therapeutic candidates in this indication.

Technical Documentation Hub

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